(+/-)-trans-4-(2-Bromo-phenyl)-pyrrolidine-3-carboxylic acid-HCl
Description
The compound “(+/-)-trans-4-(2-Bromo-phenyl)-pyrrolidine-3-carboxylic acid-HCl” is a chiral pyrrolidine derivative featuring a bromine-substituted phenyl group at the 4-position of the pyrrolidine ring and a carboxylic acid moiety at the 3-position, with a hydrochloride counterion.
Properties
IUPAC Name |
(3S,4R)-4-(2-bromophenyl)pyrrolidine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2.ClH/c12-10-4-2-1-3-7(10)8-5-13-6-9(8)11(14)15;/h1-4,8-9,13H,5-6H2,(H,14,15);1H/t8-,9+;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHSLVUVVKDIPFA-OULXEKPRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC=CC=C2Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)C(=O)O)C2=CC=CC=C2Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-trans-4-(2-Bromo-phenyl)-pyrrolidine-3-carboxylic acid-HCl typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or an amino acid derivative.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using a brominated benzene derivative.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often using carbon dioxide or a carboxylating agent.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Common techniques include continuous flow synthesis and the use of high-throughput reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
(+/-)-trans-4-(2-Bromo-phenyl)-pyrrolidine-3-carboxylic acid-HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or reduce the carboxylic acid to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or dehalogenated compounds.
Scientific Research Applications
Pharmaceutical Development
Role in Drug Synthesis:
This compound serves as an important intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its structural features allow for modifications that enhance the efficacy and selectivity of drug candidates. For instance, its use in developing bispecific antagonists has been noted as a promising avenue for treating conditions like age-related macular degeneration .
Case Study:
A study highlighted the synthesis of novel inhibitors targeting Retinol Binding Protein 4 (RBP4), where derivatives of this compound were evaluated for their binding affinity and biological activity, demonstrating its potential in drug development .
Biochemical Research
Investigating Receptor Interactions:
The compound is utilized in studies examining receptor interactions and enzyme activities. Its ability to modulate biological pathways makes it a valuable tool in understanding complex biochemical processes.
Example of Use:
Research has shown that the compound can inhibit specific enzymes, such as InhA, which is crucial in bacterial fatty acid synthesis. This inhibition was attributed to the formation of a hydrogen-bonding network with the enzyme's active site, showcasing its utility as an enzyme inhibitor .
Analytical Chemistry
Standard in Chromatographic Techniques:
(+/-)-trans-4-(2-Bromo-phenyl)-pyrrolidine-3-carboxylic acid hydrochloride is employed as a standard in chromatographic methods. This application aids researchers in the quantitative analysis of similar compounds within complex mixtures.
Data Table: Chromatographic Applications
Material Science
Development of Novel Materials:
The unique properties of this compound make it suitable for creating new materials with specific thermal and mechanical characteristics. Researchers are exploring its potential in polymer science to develop materials that exhibit enhanced performance under various conditions.
Potential Applications:
- Polymers: Investigations are ongoing into how this compound can be integrated into polymer matrices to improve their functionality.
- Coatings: The compound's properties may lead to advancements in protective coatings with enhanced durability .
Drug Formulation
Improving Bioavailability:
The hydrochloride form of the compound significantly enhances its solubility, which is crucial for formulating effective dosage forms. Improved solubility translates to better bioavailability, making it easier to achieve therapeutic concentrations in clinical settings.
Case Study on Formulation:
Research has demonstrated that formulations incorporating this hydrochloride salt lead to higher plasma concentrations compared to non-salt forms, emphasizing its importance in pharmaceutical formulations .
Mechanism of Action
The mechanism of action of (+/-)-trans-4-(2-Bromo-phenyl)-pyrrolidine-3-carboxylic acid-HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may play a crucial role in binding to these targets, while the pyrrolidine ring and carboxylic acid group contribute to the overall molecular conformation and activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of “(+/-)-trans-4-(2-Bromo-phenyl)-pyrrolidine-3-carboxylic acid-HCl” based on substituent variations, molecular properties, and applications:
Key Observations from Comparative Analysis
Meta and para substituents (e.g., 3-nitro, 4-bromo) alter electronic properties, with electron-withdrawing groups (e.g., nitro, cyano) enhancing reactivity in synthetic pathways .
Physicochemical Properties :
- Hydrophobic groups (e.g., ethyl) increase lipophilicity, favoring blood-brain barrier penetration .
- Polar substituents (e.g., methoxyethyl, carboxylic acid) improve aqueous solubility, critical for bioavailability .
Applications in Drug Development :
- The 4-bromo para-substituted ester () is highlighted as a key intermediate, suggesting brominated analogs are valuable in medicinal chemistry .
- Discontinued compounds (e.g., 2-chloro derivative) may reflect challenges in synthesis or stability .
Synthesis and Characterization: While direct synthesis data for the 2-bromo analog is absent, related compounds (e.g., pyridinylvinyl benzaldehyde derivatives in ) employ Knoevenagel condensations and Jones oxidation, suggesting analogous routes for brominated derivatives .
Biological Activity
(+/-)-trans-4-(2-Bromo-phenyl)-pyrrolidine-3-carboxylic acid-HCl, with the chemical formula CHBrClNO and CAS number 1049727-85-6, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.
| Property | Value |
|---|---|
| Molecular Formula | CHBrClNO |
| Molar Mass | 306.58 g/mol |
| Synonyms | (3S,4R)-4-(2-Bromophenyl)pyrrolidine-3-carboxylic acid hydrochloride |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit diverse activities, including:
- Anticancer Activity : Compounds in this class have been shown to inhibit tumor cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
- Neuropharmacological Effects : Some derivatives demonstrate effects on neurotransmitter systems, potentially serving as leads for developing treatments for neurological disorders.
Anticancer Activity
In a study exploring the anticancer potential of related pyrrolidine derivatives, it was found that certain modifications to the pyrrolidine ring significantly enhanced cytotoxicity against various cancer cell lines. For instance, a related compound exhibited an IC value of approximately 2.76 µM against ovarian cancer cells (OVXF 899), indicating significant potency .
Neuropharmacological Studies
Research has indicated that similar compounds can act as modulators of neurotransmitter receptors. For example, pyrrolidine derivatives have been shown to exhibit affinity for metabotropic glutamate receptors, which are crucial in treating conditions like epilepsy and neurodegenerative diseases .
Case Studies
- Cytotoxicity Against Cancer Cell Lines : A comparative study evaluated the effects of various pyrrolidine derivatives on human cancer cell lines. The results highlighted that modifications to the phenyl group significantly influenced cytotoxicity levels, with some compounds demonstrating IC values below 10 µM across multiple cell lines, including breast and lung cancers .
- Neuroprotective Effects : Another investigation focused on the neuroprotective potential of pyrrolidine derivatives against oxidative stress-induced neuronal damage. The findings suggested that these compounds could reduce neuronal cell death in vitro by modulating oxidative stress pathways .
Summary of Findings
| Study Focus | Key Findings |
|---|---|
| Anticancer Activity | IC values < 10 µM in various cancer cell lines |
| Neuropharmacological Effects | Modulation of glutamate receptors; potential neuroprotection |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
